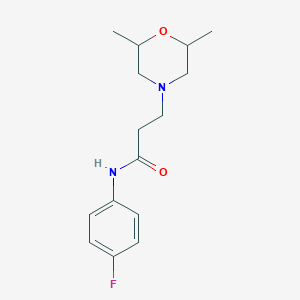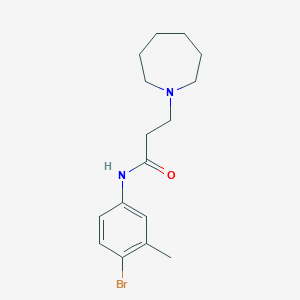
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is an organic compound characterized by the presence of an azepane ring, a brominated aromatic ring, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Bromination of the Aromatic Ring:
Amidation Reaction: The final step involves the formation of the amide bond. This can be done by reacting the brominated aromatic amine with a propanoyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the brominated aromatic ring or the amide group, potentially yielding dehalogenated or reduced amide products.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents such as sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the azepane ring.
Reduction: Dehalogenated aromatic compounds or reduced amides.
Substitution: Aromatic compounds with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of azepane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as a therapeutic agent, particularly in the context of neurological or psychiatric disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azepane ring and brominated aromatic moiety. These interactions may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Azepanyl)-N-(4-chloro-3-methylphenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(1-Azepanyl)-N-(4-fluoro-3-methylphenyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
3-(1-Azepanyl)-N-(4-iodo-3-methylphenyl)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide lies in its specific combination of an azepane ring and a brominated aromatic ring. This combination imparts distinct chemical and biological properties that may not be present in similar compounds with different halogen substitutions. The bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H23BrN2O |
|---|---|
Molekulargewicht |
339.27 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide |
InChI |
InChI=1S/C16H23BrN2O/c1-13-12-14(6-7-15(13)17)18-16(20)8-11-19-9-4-2-3-5-10-19/h6-7,12H,2-5,8-11H2,1H3,(H,18,20) |
InChI-Schlüssel |
XVQRNGIMMISOSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCCCC2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248038.png)
![Ethyl 4-[3-(2-fluoroanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248043.png)
![3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248044.png)
![N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248046.png)
![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248047.png)
![1-[3-(2-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248049.png)
![N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248051.png)
![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)
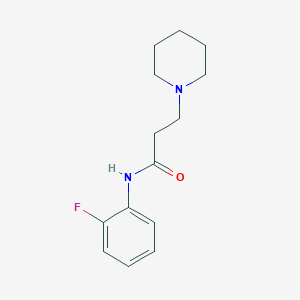

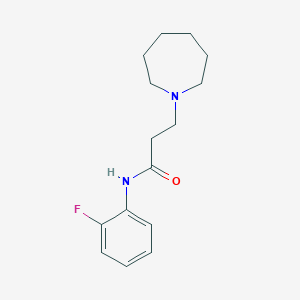
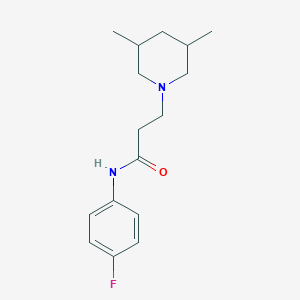
![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)
